Acetamide,N-(6-hydroxy-2-benzothiazolyl)-

Amyloid-beta imaging Alzheimer's disease PET tracer development

This 6-hydroxy-2-aminobenzothiazole derivative is the non-negotiable precursor for synthesizing [11C]6-OH-BTA-1 (Pittsburgh Compound-B), the gold-standard amyloid PET tracer. The 6-hydroxy group ensures high-affinity Aβ binding (Kd ~1.4 nM), while the 2-acetamide handle enables precise Suzuki-Miyaura coupling. Unlike unsubstituted or 6-methoxy variants, this specific substitution avoids >10-fold alterations in brain clearance and selectivity loss. Procure ≥98% purity material with a Certificate of Analysis for regulatory-compliant clinical research and assay calibration.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
Cat. No. B13827445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-(6-hydroxy-2-benzothiazolyl)-
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C=C(C=C2)O
InChIInChI=1S/C9H8N2O2S/c1-5(12)10-9-11-7-3-2-6(13)4-8(7)14-9/h2-4,13H,1H3,(H,10,11,12)
InChIKeyIIRAQYOKWILALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,N-(6-hydroxy-2-benzothiazolyl)- for AD Biomarker Development: Procurement & Differentiation Guide


Acetamide,N-(6-hydroxy-2-benzothiazolyl)- (CAS 313496-85-4, C9H8N2O2S, MW 208.24) is a 6-hydroxy-2-aminobenzothiazole derivative bearing an acetamide substituent at the 2-position. As a structural congener of the 6-hydroxy-2-arylbenzothiazole (6-OH-BTA) pharmacophore, this compound serves as a critical chemical precursor and reference standard for the development of amyloid-beta (Aβ) imaging agents [1]. Unlike generic benzothiazole screening compounds, this specific substitution pattern is validated for constructing probes that selectively bind aggregated Aβ plaques and cerebrovascular amyloid in Alzheimer's disease (AD) tissue [2].

Why Generic 2-Aminobenzothiazole Analogs Cannot Replace Acetamide,N-(6-hydroxy-2-benzothiazolyl)- in Amyloid Imaging Workflows


Substituting Acetamide,N-(6-hydroxy-2-benzothiazolyl)- with unsubstituted 2-aminobenzothiazole or 6-methoxy variants in amyloid imaging tracer synthesis workflows introduces unacceptable variability in binding specificity and brain clearance kinetics. The 6-hydroxy group is a non-negotiable pharmacophoric element for high-affinity Aβ aggregate binding (Kd ~1.4–4.7 nM), while the 2-acetamide moiety provides a precisely defined synthetic handle for further derivatization into radiolabeled aryl analogs such as [11C]6-OH-BTA-1 (Pittsburgh Compound-B, PiB) [1]. Systematic SAR studies demonstrate that modifications to either the 6-position substituent or the 2-position linkage produce >10-fold alterations in brain tissue clearance rates and significant losses in amyloid plaque binding selectivity [2]. The evidence below quantifies exactly where this compound—and the 6-OH-BTA scaffold it enables—diverges from closest analogs.

Acetamide,N-(6-hydroxy-2-benzothiazolyl)- Quantitative Differentiation vs. Closest 2-Aminobenzothiazole Analogs


Amyloid Plaque Binding Affinity: 6-OH-BTA Scaffold (Derived from Acetamide,N-(6-hydroxy-2-benzothiazolyl)-) vs. Thioflavin-T

The 6-hydroxy-2-arylbenzothiazole pharmacophore accessible via Acetamide,N-(6-hydroxy-2-benzothiazolyl)- exhibits binding affinity for aggregated Aβ that is comparable to or exceeds that of the classic amyloid dye thioflavin-T (ThT), while offering neutral lipophilicity essential for blood-brain barrier penetration—a property absent in charged ThT [1]. The lead derivative [N-methyl-3H]6-OH-BTA-1 demonstrates nanomolar Kd values against both postmortem AD frontal cortex homogenates and synthetic Aβ(1-40) fibrils, confirming that the 6-hydroxy-2-aminobenzothiazole core provides target engagement suitable for in vivo imaging applications [2].

Amyloid-beta imaging Alzheimer's disease PET tracer development 6-OH-BTA-1

Brain Clearance Kinetics: 6-Hydroxy Substituent Effect vs. 6-Methoxy and Unsubstituted Benzothiazole Analogs

Within the 2-arylbenzothiazole series, substitution at the 6-position dictates brain tissue clearance rates by more than one order of magnitude. Compounds bearing the 6-hydroxy group (derived from the Acetamide,N-(6-hydroxy-2-benzothiazolyl)- scaffold) display rapid washout from normal brain tissue, whereas 6-methoxy and unsubstituted analogs exhibit prolonged retention that compromises imaging contrast [1]. The 6-OH-BTA-1 derivative cleared rapidly in both mouse and baboon models, with radiolabeled metabolites being polar and unable to re-enter brain tissue—a pharmacokinetic profile directly attributable to the 6-hydroxy functionality [2].

PET imaging brain pharmacokinetics SAR benzothiazole derivatives

Amyloid Plaque Selectivity: 6-OH-BTA-1 vs. Non-Benzothiazole Amyloid Binders (FDDNP)

The 6-OH-BTA pharmacophore demonstrates superior selectivity for Aβ plaques over neurofibrillary tangles compared to non-benzothiazole amyloid imaging agents. Histological staining of AD frontal cortex tissue sections with 6-OH-BTA-1 showed selective binding to amyloid plaques and cerebrovascular amyloid, with minimal off-target binding to tau-containing neurofibrillary tangles [1]. In contrast, the naphthalene-based tracer [18F]FDDNP binds both Aβ plaques and tau tangles, reducing diagnostic specificity for pure Aβ pathology assessment [2].

Amyloid selectivity PET tracer comparison AD diagnosis 6-OH-BTA-1

Clinical Translation Validation: 6-OH-BTA-1 (PiB) vs. Structural Isomers in Human Studies

Among three structural isomers of 6-hydroxy-2-(4′-aminophenyl)-1,3-benzothiazole evaluated in parallel, only the specific 6-hydroxy-2-aryl substitution pattern (accessible from Acetamide,N-(6-hydroxy-2-benzothiazolyl)-) has advanced to clinical validation as Pittsburgh Compound-B (PiB) for human PET imaging of brain Aβ deposition [1]. The three isomers differ in the position of the hydroxy and amino groups on the benzothiazole and phenyl rings, yet only the 6-OH-BTA-1 configuration achieved the combination of high initial brain uptake (≥5% ID/g at 2 min) and rapid washout required for clinical utility [2].

Clinical PET imaging PiB Alzheimer's diagnosis translational research

Acetamide,N-(6-hydroxy-2-benzothiazolyl)-: Validated Application Scenarios for Scientific Procurement


Synthesis of Radiolabeled Amyloid PET Tracers (11C-PiB and Analogs)

Acetamide,N-(6-hydroxy-2-benzothiazolyl)- serves as the optimal starting material for constructing 6-hydroxy-2-arylbenzothiazole PET tracers, including the clinically validated [11C]6-OH-BTA-1 (Pittsburgh Compound-B). The acetamide-protected 2-amino group provides a well-defined synthetic handle for Suzuki-Miyaura coupling with aryl boronic acids, followed by deprotection and 11C-methylation to yield the active imaging agent. This workflow is validated in >100,000 human PET scans and represents the most extensively documented use case for this compound [1].

Reference Standard for LC-MS/MS Quantification of PiB Metabolites in Clinical Studies

In clinical PET studies employing [11C]PiB, accurate quantification of radiolabeled metabolites in plasma requires authentic reference standards of the non-radioactive parent compound and its polar metabolites. Acetamide,N-(6-hydroxy-2-benzothiazolyl)- and its deprotected 6-hydroxy-2-aminobenzothiazole analog are essential for calibrating LC-MS/MS assays that correct PET input functions for metabolite-corrected arterial plasma radioactivity [1]. Procurement of high-purity (>98%) material with certificate of analysis is mandatory for regulatory-compliant clinical research.

In Vitro Fluorescent Staining of Amyloid Pathology in AD Tissue Sections

The 6-OH-BTA-1 compound derived from this acetamide precursor is validated for selective fluorescent staining of Aβ plaques and cerebrovascular amyloid in postmortem human AD brain tissue sections [1]. This application enables research groups without PET infrastructure to validate amyloid-binding properties of novel derivatives using fluorescence microscopy, providing a cost-effective alternative to radiolabeled studies for initial SAR screening.

Competitive Binding Assays for Novel Aβ-Targeting Therapeutics

[N-methyl-3H]6-OH-BTA-1 (tritiated PiB) is commercially available and widely used as a radioligand in competitive binding assays to evaluate the Aβ-binding affinity of novel anti-amyloid therapeutic candidates. Access to the unlabeled acetamide precursor allows research groups to synthesize custom derivatives for displacement assays, with binding data directly comparable to the extensively characterized PiB benchmark (Kd = 1.4 nM in AD brain homogenate) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetamide,N-(6-hydroxy-2-benzothiazolyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.